molecular formula C13H23NO5 B2589620 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid CAS No. 1404732-38-2

2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid

Cat. No.: B2589620
CAS No.: 1404732-38-2
M. Wt: 273.329
InChI Key: BISJPAWMNDEOGL-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an oxan-2-yl group attached to the propanoic acid backbone. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Scientific Research Applications

2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid has a wide range of scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.

    Medicinal Chemistry: The compound is utilized in the design and synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: It serves as a linker in the conjugation of peptides to various biomolecules, enhancing their stability and bioavailability.

    Chemical Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate interactions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

    Formation of the Oxan-2-yl Group: The oxan-2-yl group is introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.

    Coupling Reaction: The protected amino acid is then coupled with the oxirane derivative under suitable reaction conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Substitution Reactions: The oxan-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Substitution Reactions: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted side reactions during peptide bond formation, ensuring the selective coupling of amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-OH: Boc-protected alanine

    Boc-Gly-OH: Boc-protected glycine

    Boc-Lys-OH: Boc-protected lysine

    Boc-Ser-OH: Boc-protected serine

Comparison

Compared to other Boc-protected amino acids, 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific peptide synthesis applications where the oxan-2-yl group plays a crucial role in the desired biological activity or chemical stability of the final product.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-6-4-5-7-18-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISJPAWMNDEOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404732-38-2
Record name 2-([(tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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